molecular formula C11H16ClNO2 B13815064 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Cat. No.: B13815064
M. Wt: 229.70 g/mol
InChI Key: YYIDTMGAITZDLN-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. It is an alkaloid that has been isolated from various natural sources and is known for its diverse biological activities. This compound is also referred to as heliamine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride can be achieved through several methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via cyclization.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce fully saturated tetrahydroisoquinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is unique due to its specific substitution pattern and its ability to inhibit COMT. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2;/h3-4,12H,5-7H2,1-2H3;1H

InChI Key

YYIDTMGAITZDLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CCNC2)C=C1)OC.Cl

Origin of Product

United States

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